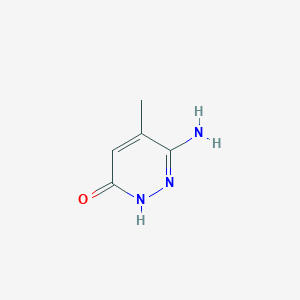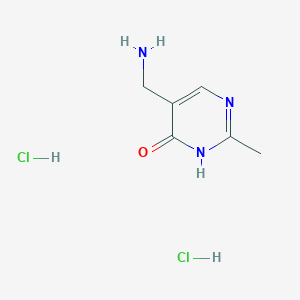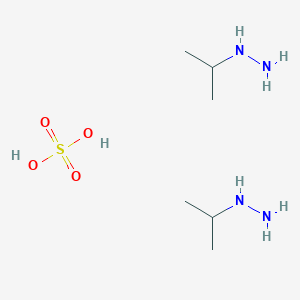
6-Amino-5-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,6-dichloropyridazine with methylamine, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogenation and alkylation reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro-derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-5-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-5-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-methylpyridazine: Similar structure but different substitution pattern.
5-Methylpyridazin-3(2H)-one: Lacks the amino group.
6-Amino-5-chloropyridazin-3(2H)-one: Contains a chlorine atom instead of a methyl group.
Uniqueness
6-Amino-5-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and methyl groups can enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-amino-4-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H2,6,8)(H,7,9) |
InChI Key |
QZVFOKXOLSGHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)






![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)






